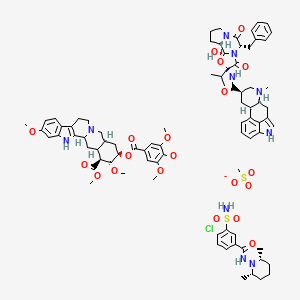

Brinerdine

Description

Properties

CAS No. |

55128-93-3 |

|---|---|

Molecular Formula |

C83H104ClN10O20S2- |

Molecular Weight |

1661.4 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;methanesulfonate;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1 |

InChI Key |

WJNSNWBQNIJBPS-QHUIZQASSA-M |

SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |

Canonical SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |

Synonyms |

Brinerdine Briserin clopamide - dihydroergotoxine - reserpine clopamide, dihydroergotoxine, reserpine drug combination Kristepin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Alpha-2 Adrenergic Agonists on the Sympathetic Nervous System, with a focus on Brimonidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for technical and informational purposes only. The user-mentioned "Brinerdine" is a combination drug product containing clopamide (B1669225) (a diuretic), dihydroergocristine (B93913) (a vasodilator), and reserpine (B192253) (a sympatholytic that depletes catecholamines). Due to the multifaceted nature of this combination, this guide will focus on the well-defined mechanism of a selective alpha-2 adrenergic agonist, Brimonidine (B1667796) , which is phonetically similar and aligns with the core request for a detailed analysis of sympathetic nervous system modulation.

Executive Summary

The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis and other physiological processes. Alpha-2 adrenergic receptors (α2-ARs) are key modulators of SNS outflow. As a highly selective α2-AR agonist, brimonidine provides a valuable pharmacological tool to study and modulate sympathetic activity. This technical guide elucidates the core mechanism of action of brimonidine on the sympathetic nervous system, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Brimonidine's primary action is the activation of presynaptic α2-ARs on sympathetic neurons, which inhibits the release of norepinephrine (B1679862), thereby reducing sympathetic tone. This guide will provide an in-depth exploration of this mechanism for a scientific audience.

Core Mechanism of Action on the Sympathetic Nervous System

Brimonidine exerts its effects by selectively binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are found in both the central nervous system (CNS) and on presynaptic nerve terminals in the periphery.

Presynaptic Inhibition: The primary mechanism of brimonidine's action on the sympathetic nervous system is the activation of presynaptic α2-ARs located on the axon terminals of noradrenergic neurons. This activation initiates an intracellular signaling cascade that leads to the inhibition of norepinephrine release into the synaptic cleft. By reducing the amount of norepinephrine available to act on postsynaptic α1 and β1 adrenergic receptors on effector organs, brimonidine effectively dampens sympathetic outflow. This leads to physiological responses such as a decrease in blood pressure and heart rate.

Central Nervous System Effects: In the CNS, brimonidine can cross the blood-brain barrier and activate α2-ARs in the brainstem, particularly in the locus coeruleus. This central action contributes to a decrease in sympathetic outflow from the brain to the periphery, further reducing overall sympathetic tone and contributing to its sedative and hypotensive effects.[1]

Intracellular Signaling Pathway

The activation of α2-adrenergic receptors by brimonidine initiates a well-characterized intracellular signaling cascade:

-

Receptor Binding and G-protein Activation: Brimonidine binds to the α2-AR, inducing a conformational change in the receptor. This allows the receptor to interact with and activate an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated αi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This, in turn, modulates the function of various downstream targets, including voltage-gated calcium channels. The inhibition of these channels reduces calcium influx into the presynaptic terminal, which is a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of brimonidine with the sympathetic nervous system.

Table 1: Brimonidine Binding Affinities (Ki) for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| Alpha-2A | 3.7 | [2] |

| Alpha-2B | 41 | [2] |

| Alpha-2C | 11 | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Effects of Brimonidine on Aqueous Humor Dynamics in Humans

| Parameter | Change with Brimonidine (0.2% BID for 1 week) | P-value | Reference |

| Intraocular Pressure (IOP) | ↓ 4.7 ± 0.7 mm Hg | < 0.001 | [3] |

| Aqueous Flow | ↓ 20% | 0.002 | [3] |

| Uveoscleral Outflow | ↑ (P = 0.04) | 0.04 | [3] |

Table 3: In Vivo Effects of Brimonidine on Sympathetic Tone (Pupillometry Study)

| Subject Group | Mean Difference in Pupil Diameter (Brimonidine-treated vs. Control Eye) at 30 min | 95% Confidence Interval | P-value | Reference |

| Awake Volunteers (n=15) | -1.31 mm | [-1.51, -1.11] | < 0.001 | [4] |

| Comatose Patients (n=15) | 0.09 mm | [-0.12, 0.30] | > 0.99 | [4] |

Note: Miosis (pupil constriction) in awake subjects indicates a reduction in sympathetic tone to the iris dilator muscle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of alpha-2 adrenergic agonists like brimonidine.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of brimonidine for α2-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the α2-AR subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.[5]

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, a fixed concentration of a radiolabeled α2-AR antagonist (e.g., [3H]Rauwolscine), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled α2-AR antagonist (e.g., 10 µM yohimbine) to saturate the receptors.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of brimonidine.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the brimonidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of brimonidine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy of brimonidine in activating Gi-proteins coupled to α2-ARs.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing α2-ARs as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, GDP (e.g., 10 µM), and serial dilutions of brimonidine.

-

Pre-incubate for 15-20 minutes on ice.

-

Initiate the binding reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[6]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Define basal binding (no agonist) and stimulated binding (agonist alone).

-

Plot the amount of [35S]GTPγS bound against the log concentration of brimonidine.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve.

-

Cyclic AMP (cAMP) Immunoassay

This assay measures the intracellular concentration of cAMP, providing a downstream functional readout of α2-AR activation.

Objective: To quantify the decrease in intracellular cAMP levels in response to brimonidine treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing α2-ARs in a 96-well plate.

-

Treat the cells with varying concentrations of brimonidine. To measure the inhibitory effect on cAMP production, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.

-

-

Cell Lysis:

-

After incubation, lyse the cells using a lysis buffer provided in a commercial cAMP immunoassay kit.

-

-

cAMP Measurement:

-

Perform a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the kit manufacturer's instructions.

-

In a competitive EIA, cAMP in the cell lysate competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Use the standard curve to determine the concentration of cAMP in the cell lysates.

-

Plot the cAMP concentration against the log concentration of brimonidine to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

-

Conclusion

Brimonidine serves as a quintessential example of a selective alpha-2 adrenergic receptor agonist that effectively modulates the sympathetic nervous system. Its primary mechanism of action, the inhibition of norepinephrine release from presynaptic nerve terminals through a Gi-protein coupled signaling pathway, is well-established and quantifiable through a variety of in vitro and in vivo experimental approaches. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of autonomic pharmacology. A thorough understanding of these mechanisms and experimental designs is crucial for the continued development of novel therapeutics targeting the sympathetic nervous system.

References

- 1. An electrophysiological in-vivo study on the effects of nerve stimulation, drugs and denervation in the parotid gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 3. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Use of microneurography to evaluate sympathetic activity in hypertension: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synergistic Antihypertensive Effects of Clopamide and Reserpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic antihypertensive effects observed with the combination of Clopamide, a thiazide-like diuretic, and Reserpine (B192253), a sympatholytic agent. Historically, this combination has demonstrated significant efficacy in the management of hypertension, often exceeding the effects of either agent used as monotherapy. This document synthesizes key findings from clinical studies, details the underlying mechanisms of action, and presents experimental protocols to facilitate further research and development in this area. Quantitative data are summarized in tabular format for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the core concepts.

Introduction

The management of hypertension, a primary risk factor for cardiovascular disease, often necessitates a multi-faceted therapeutic approach. Combining antihypertensive agents with different mechanisms of action is a well-established strategy to enhance efficacy and potentially minimize adverse effects by using lower doses of each component. The combination of Clopamide and Reserpine represents a classic example of such a synergistic interaction, targeting two fundamental pillars of blood pressure regulation: fluid volume and sympathetic nervous system activity. This guide explores the scientific basis for this synergy and provides a comprehensive resource for professionals in the field of cardiovascular drug development.

Mechanisms of Action

Clopamide: Thiazide-Like Diuretic

Clopamide exerts its antihypertensive effect primarily by acting on the kidneys.[1][2] It inhibits the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine, a process known as natriuresis.[1][2] Water follows the excreted sodium, resulting in diuresis and a subsequent reduction in extracellular fluid and plasma volume. This decrease in blood volume lowers cardiac output and, consequently, blood pressure.[2] Additionally, some evidence suggests that thiazide-like diuretics may have a vasodilatory effect, further contributing to blood pressure reduction, although the exact mechanism is not fully understood.[2]

Reserpine: Sympatholytic Agent

Reserpine is an alkaloid derived from the Rauwolfia serpentina plant that acts as an adrenergic uptake inhibitor.[3] Its primary mechanism of action involves the irreversible blockade of the vesicular monoamine transporter (VMAT).[4][5] VMAT is responsible for transporting monoamine neurotransmitters, including norepinephrine (B1679862), dopamine, and serotonin, from the cytoplasm of presynaptic neurons into storage vesicles.[4] By inhibiting VMAT, Reserpine leads to the depletion of these neurotransmitters at nerve terminals, as the unprotected monoamines are degraded by monoamine oxidase (MAO) in the cytoplasm. The depletion of norepinephrine in peripheral sympathetic nerve endings results in decreased sympathetic tone, leading to reduced heart rate, decreased force of cardiac contraction, and vasodilation, all of which contribute to a lowering of blood pressure.[4][6]

Synergistic Interaction

The synergistic antihypertensive effect of combining Clopamide and Reserpine stems from their complementary mechanisms of action. Clopamide initiates a reduction in blood pressure by decreasing plasma volume. This can, however, trigger compensatory mechanisms, such as an increase in sympathetic nervous system activity and renin release, which can counteract the antihypertensive effect. Reserpine, by depleting catecholamine stores and thus reducing sympathetic outflow, directly mitigates this compensatory response.[1]

Essentially, Clopamide reduces the "volume" component of blood pressure, while Reserpine addresses the "vasoconstriction" and "cardiac output" components driven by the sympathetic nervous system. This dual approach leads to a more pronounced and sustained reduction in blood pressure than can be achieved with either agent alone. Linear regression modeling from clinical studies has indicated that the combined effect of Reserpine and Clopamide is more than additive, confirming a synergistic relationship.[4][6][7]

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of the Clopamide and Reserpine combination.

Table 1: Comparison of Reserpine/Clopamide Combination with Enalapril[4]

| Parameter | Reserpine/Clopamide (R/C) Group | Enalapril Group | p-value |

| Baseline SBP/DBP (mmHg) | 156 / 104 | 156 / 104 | NS |

| SBP/DBP Reduction after 3 Weeks (mmHg) | -19.6 / -17.0 | -6.1 / -9.5 | < 0.01 |

| DBP Normalization Rate (<90 mmHg) after 3 Weeks | 64.1% | 28.6% | < 0.01 |

| Drug-Related Adverse Events | 17.2% | 14.3% | NS |

NS: Not Significant

Table 2: Comparison of Reserpine-Clopamide Combination with Monotherapies and Nitrendipine[5][7]

| Parameter | Reserpine-Clopamide | Reserpine | Clopamide | Nitrendipine |

| Baseline SBP/DBP (mmHg) | 158-160 / 103-104 | 158-160 / 103-104 | 158-160 / 103-104 | 158-160 / 103-104 |

| SBP/DBP Reduction after 6 Weeks (mmHg) | -23.0 / -17.1 | -14.0 / -11.7 | -13.6 / -11.9 | -11.6 / -12.3 |

| DBP Normalization Rate (<90 mmHg) after 6 Weeks | 55% | 40% | 36% | 33% |

| SBP/DBP Reduction after 12 Weeks (mmHg) | -25.7 / -18.1 | -14.6 / -12.2 | -17.7 / -13.4 | -14.9 / -15.3 |

| DBP Normalization Rate (<90 mmHg) after 12 Weeks | 69% | 35% | 39% | 45% |

| Adverse Experiences | 27% | 28% | 29% | 48% |

| Premature Discontinuation due to Adverse Effects | 3% | 3% | 7% | 13% |

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited.

Study Design: Reserpine/Clopamide vs. Enalapril[4]

-

Study Type: Double-blind, randomized, parallel-group clinical trial.

-

Patient Population: 127 adult outpatients with mild-to-moderate hypertension (diastolic blood pressure between 100 and 114 mmHg).

-

Procedure:

-

A 2-week wash-out period was implemented.

-

This was followed by a 2-week placebo run-in period.

-

Patients were then randomized to receive either a combination of 0.1 mg Reserpine and 5 mg Clopamide (R/C) once daily, or 5 mg Enalapril once daily.

-

If diastolic blood pressure was not normalized (< 90 mmHg) after 3 weeks, the dosage was doubled for weeks 4 to 6.

-

-

Primary Efficacy Variables: Change from baseline in mean sitting diastolic and systolic blood pressure after 3 weeks of therapy.

-

Secondary Variables: Change in blood pressure after 6 weeks, blood pressure normalization rates at 3 and 6 weeks, and incidence of adverse events.

Study Design: Reserpine-Clopamide vs. Monotherapies and Nitrendipine[7]

-

Study Type: Multicenter, randomized, active-controlled, four-arm, parallel-group, double-blind trial.

-

Patient Population: 273 hypertensive patients with diastolic blood pressure between 100 and 114 mmHg.

-

Procedure:

-

A 2-week placebo period was initiated.

-

Patients were then randomized into four treatment groups:

-

Fixed combination of 0.1 mg Reserpine and 5 mg Clopamide.

-

0.1 mg Reserpine monotherapy.

-

5 mg Clopamide monotherapy.

-

20 mg Nitrendipine monotherapy.

-

-

Patients received one capsule daily for the first 6 weeks.

-

If blood pressure was not normalized at 6 weeks, the dosage was doubled (two capsules once daily) from weeks 7 to 12.

-

-

Efficacy Measurement: Reductions in sitting blood pressure from baseline at 24 hours after dosing at weeks 6 and 12. Blood pressure normalization was defined as a diastolic BP < 90 mmHg.

-

Statistical Analysis: Linear regression modeling was used to assess for additive or synergistic effects.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of Clopamide

Caption: Mechanism of action of Clopamide in the kidney.

Diagram 2: Mechanism of Action of Reserpine

Caption: Mechanism of action of Reserpine at the sympathetic nerve terminal.

Diagram 3: Synergistic Antihypertensive Effect

Caption: Logical relationship of the synergistic effects of Clopamide and Reserpine.

Diagram 4: Experimental Workflow of a Comparative Clinical Trial

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

The combination of Clopamide and Reserpine provides a potent antihypertensive therapy through a well-defined synergistic mechanism. By targeting both fluid volume and sympathetic vascular tone, this combination achieves a greater therapeutic effect than either component alone. The clinical data robustly support the enhanced efficacy of this combination in reducing blood pressure and achieving normalization in a significant proportion of patients with mild-to-moderate hypertension. While the precise molecular signaling pathways of their synergy warrant further investigation, the established individual mechanisms provide a strong rationale for their combined use. The experimental protocols and data presented in this guide offer a valuable resource for researchers and clinicians in the ongoing effort to optimize hypertension management.

References

- 1. Physiological and pharmacological interactions of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loperamide: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 4. Reserpine - Wikipedia [en.wikipedia.org]

- 5. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Clopamide? [synapse.patsnap.com]

The Vascular Dynamics of Brinerdine: Elucidating the Pivotal Role of Dihydroergocristine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the vascular effects of Brinerdine, a combination antihypertensive medication, with a specific focus on the integral role of its constituent, Dihydroergocristine (B93913). This compound's efficacy in managing hypertension stems from the synergistic action of its three active components: the diuretic Clopamide, the sympatholytic agent Reserpine (B192253), and the ergot alkaloid Dihydroergocristine. This document consolidates quantitative data from clinical and preclinical studies, details the experimental methodologies employed in key research, and visualizes the complex signaling pathways involved. Through a comprehensive examination of the available scientific literature, this guide aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of Dihydroergocristine's contribution to the overall therapeutic profile of this compound.

Introduction: The Tripartite Antihypertensive Strategy of this compound

This compound represents a multifaceted approach to the management of hypertension, leveraging the distinct yet complementary mechanisms of its three active ingredients to achieve effective blood pressure control.[1][2] The combination of Clopamide, a thiazide-like diuretic; Reserpine, a Rauwolfia alkaloid; and Dihydroergocristine, a semi-synthetic ergot alkaloid, targets different physiological pathways involved in the regulation of vascular tone and blood volume.[1][3]

-

Clopamide : As a diuretic, Clopamide primarily acts on the kidneys to increase the excretion of sodium and water, thereby reducing the circulating blood volume and cardiac preload.[4][5] Some evidence also suggests a direct vasodilatory action on vascular smooth muscle.[4]

-

Reserpine : Reserpine exerts its antihypertensive effect by depleting catecholamine (norepinephrine, dopamine, and serotonin) stores in peripheral sympathetic nerve endings.[6][7][8] This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and heart rate.[6][8]

-

Dihydroergocristine : This ergot alkaloid is a key contributor to this compound's vascular effects through its interaction with adrenergic receptors.[1][9][10] It exhibits a complex pharmacological profile, acting as a vasodilator and modulating vascular tone.[10][11]

This guide will now delve into the specific vascular effects of Dihydroergocristine and its central role within the this compound formulation.

The Vascular Pharmacology of Dihydroergocristine

Dihydroergocristine's primary influence on the vasculature is mediated through its interaction with alpha-adrenergic receptors on vascular smooth muscle cells.[9][10] Preclinical studies have elucidated a dualistic mechanism of action, highlighting its role as both an antagonist at alpha-1 adrenoceptors and a partial agonist at alpha-2 adrenoceptors.[12][13]

Alpha-1 Adrenoceptor Antagonism: The Basis of Vasodilation

Dihydroergocristine competitively blocks alpha-1 adrenoceptors on vascular smooth muscle.[12] The binding of endogenous catecholamines like norepinephrine (B1679862) to these receptors typically triggers a signaling cascade that leads to vasoconstriction. By antagonizing this interaction, Dihydroergocristine inhibits this constrictive effect, leading to vasodilation and a subsequent reduction in peripheral vascular resistance.[1][9] This is a cornerstone of its contribution to lowering blood pressure within the this compound combination.

A Complex Interaction with Alpha-2 Adrenoceptors

Research has also demonstrated that Dihydroergocristine acts as a partial agonist at alpha-2 adrenoceptors.[12][13] The physiological consequence of this interaction is more complex. While postsynaptic alpha-2 adrenoceptor activation can contribute to vasoconstriction, presynaptic alpha-2 adrenoceptors are involved in a negative feedback loop that inhibits further norepinephrine release from sympathetic nerve terminals. The net effect of Dihydroergocristine's alpha-2 agonism on overall vascular tone is a subject of ongoing investigation and may depend on the specific vascular bed and prevailing sympathetic tone.

Interactions with Other Receptor Systems

Beyond its effects on adrenergic receptors, Dihydroergocristine has been shown to interact with dopaminergic and serotonergic receptors.[9] These interactions may also contribute to its overall cardiovascular and neuropharmacological profile, although their specific role in the vascular effects of this compound is less well-defined.

Quantitative Analysis of Vascular Effects

Clinical and preclinical studies have provided quantitative data on the antihypertensive efficacy of this compound and the vascular effects of its components.

Clinical Efficacy of this compound

The following table summarizes the blood pressure reductions observed in clinical trials of this compound.

| Study | Dosage | Baseline Blood Pressure (mmHg) (Systolic/Diastolic) | Post-Treatment Blood Pressure (mmHg) (Systolic/Diastolic) | Mean Reduction (mmHg) (Systolic/Diastolic) |

| Stein et al., 1990[3] | Clopamide 5 mg, Dihydroergocristine 0.5 mg, Reserpine 0.1 mg (CDR) | 163.9 ± 16.3 / 105.9 ± 6.7 | 140.3 ± 15.1 / 87.8 ± 9.3 | 23.6 / 18.1 |

| Controlled Trial with Brinerdin[9] | 1-3 tablets daily (each tablet: Dihydroergocristine 0.5mg, Clopamide 5.0mg, Reserpine 0.1mg) | 184.3 / 110.7 | 149.3 / 96.0 | 35.0 / 14.7 |

Data presented as mean ± standard deviation where available.

Preclinical Data on Dihydroergocristine's Vascular Activity

The following table presents key findings from a preclinical study investigating the effects of Dihydroergocristine on vascular adrenoceptors.

| Experimental Model | Agonist/Stimulation | Antagonist/Inhibitor | Key Finding | Reference |

| Pithed Rats | (-)-Phenylephrine | Dihydroergocristine | Dihydroergocristine reduced the pressor response, suggesting competitive alpha-1 adrenoceptor antagonism. | Roquebert et al., 1984[12] |

| Pithed Rats | Dihydroergocristine | Yohimbine | The pressor response to Dihydroergocristine was competitively reduced, indicating alpha-2 adrenoceptor agonism. | Roquebert et al., 1984[12] |

Experimental Protocols

In Vivo Assessment of Dihydroergocristine's Vascular Effects in Pithed Rats

Objective: To characterize the effects of Dihydroergocristine on peripheral alpha-adrenoceptors and blood pressure.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Surgical Preparation: The rats are pithed by inserting a rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular regulation. This allows for the direct study of peripheral vascular effects. The animals are artificially ventilated.

-

Blood Pressure Measurement: A carotid artery is cannulated for the continuous measurement of arterial blood pressure.

-

Drug Administration: Drugs are administered intravenously via a cannulated jugular vein.

-

Experimental Design:

-

To assess alpha-1 adrenoceptor antagonism, dose-response curves to the selective alpha-1 agonist phenylephrine (B352888) are constructed in the absence and presence of increasing doses of Dihydroergocristine.

-

To evaluate alpha-2 adrenoceptor agonism, the pressor response to Dihydroergocristine is measured in the presence of the selective alpha-2 antagonist yohimbine.

-

The effects on presynaptic alpha-2 adrenoceptors are studied by measuring the tachycardic response to electrical stimulation of the cardioaccelerator sympathetic nerves.

-

(Based on the methodology described in Roquebert et al., 1984)[12]

In Vitro Assessment of Vascular Reactivity in Isolated Aortic Strips

Objective: To determine the direct effect of Dihydroergocristine on vascular smooth muscle contractility.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from rats and cut into helical strips.

-

Organ Bath Setup: The aortic strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The strips are connected to isometric force transducers to record changes in tension.

-

Experimental Protocol:

-

The aortic strips are pre-contracted with an agonist such as norepinephrine or ergotamine to induce a stable level of vascular tone.

-

Cumulative concentration-response curves to Dihydroergocristine are then generated to assess its ability to induce relaxation.

-

(Based on the methodology described in "Actions and interactions of ergotamine and dihydroergocristine in rat aortic strips")[10]

Signaling Pathways and Visualizations

The vascular effects of Dihydroergocristine within this compound are a result of its modulation of specific intracellular signaling pathways.

Dihydroergocristine's Antagonism of Alpha-1 Adrenergic Signaling

Caption: Dihydroergocristine's antagonism of the α1-adrenergic receptor signaling pathway.

Synergistic Antihypertensive Mechanisms of this compound

Caption: The synergistic mechanisms of this compound's components leading to blood pressure reduction.

Conclusion

Dihydroergocristine is a critical component of the antihypertensive agent this compound, contributing significantly to its vascular effects. Its primary mechanism of action involves the blockade of alpha-1 adrenoceptors, leading to vasodilation and a reduction in peripheral vascular resistance. This action is complemented by a more complex interaction with alpha-2 adrenoceptors. The synergistic combination of Dihydroergocristine's vasodilatory properties with the volume-reducing effects of Clopamide and the sympatholytic action of Reserpine results in a potent and effective treatment for hypertension. The quantitative data from clinical trials confirm the significant blood pressure-lowering capacity of this combination therapy. A thorough understanding of the distinct yet complementary roles of each component, particularly the nuanced vascular pharmacology of Dihydroergocristine, is essential for the continued development of effective antihypertensive strategies.

References

- 1. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrogenated alkaloids of ergot in treatment of peripheral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. um.edu.mt [um.edu.mt]

- 9. Actions and interactions of ergotamine and dihydroergocristine in rat aortic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for measuring vascular and nonvascular alpha-receptor sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Antihypertensive Action of Brinerdine: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of its Components

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of the constituent components of Brinerdine, a fixed-dose combination antihypertensive agent. This compound's formulation, consisting of Clopamide, Dihydroergocristine (B93913), and Reserpine (B192253), offers a multi-pronged therapeutic approach to the management of hypertension. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the individual and synergistic actions of these three active pharmaceutical ingredients.

This compound leverages the distinct mechanisms of its components to achieve effective blood pressure control.[1][2] Clopamide, a thiazide-like diuretic, reduces plasma volume by promoting salt and water excretion.[2] Dihydroergocristine, a hydrogenated ergot alkaloid, induces vasodilation through its effects on various receptor systems.[1][2] Reserpine, a Rauwolfia alkaloid, depletes catecholamine stores, leading to a reduction in sympathetic tone.[2] The combination of these three agents in relatively low doses results in a potent, well-tolerated antihypertensive effect with a minimum of side effects.[2][3]

Pharmacokinetics: A Quantitative Overview

The pharmacokinetic profiles of Clopamide, Dihydroergocristine, and Reserpine have been characterized in several studies. The following tables summarize the key quantitative parameters for each component.

Table 1: Pharmacokinetic Properties of Clopamide

| Parameter | Value | Reference |

| Absorption | Rapid and almost completely (>90%) absorbed from the gastrointestinal tract. | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |

| Elimination Half-Life (t½) | Approximately 6-10 hours. | [3][4] |

| Protein Binding | 46% | [3] |

| Volume of Distribution (Vd) | 1.5 L/kg | [3] |

| Excretion | Mainly via the kidney, with about 30% excreted as unchanged drug. | [3] |

Table 2: Pharmacokinetic Properties of Dihydroergocristine

| Parameter | Value | Reference |

| Absorption | Approximately 25% absorbed after oral administration. | [3] |

| Time to Peak Plasma Concentration (Tmax) | 0.6 hours | [3] |

| Elimination Half-Life (t½) | Biphasic: α-phase of 2 hours and β-phase of 14 hours. | [3] |

| Protein Binding | 68% | [3] |

| Volume of Distribution (Vd) | 16 L/kg | [3] |

| Clearance | Total clearance of 1800 mL/minute. | [3] |

| Metabolism | Extensively metabolized in the liver to its major metabolite, 8'-hydroxy-dihydroergocristine. | [5] |

| Excretion | Less than 1% is excreted as unchanged drug in the urine, with the principal route of excretion being via the bile into the feces. | [3] |

Table 3: Pharmacokinetic Properties of Reserpine

| Parameter | Value | Reference |

| Absorption | About 40% absorbed after oral administration. | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [3] |

| Elimination Half-Life (t½) | Biphasic: α-phase of 4.5 hours and a longer β-phase of about 50-168 hours. | [3][6] |

| Metabolism | Extensively metabolized by the liver. | [3] |

| Excretion | Less than 1% of the dose is excreted unchanged in the urine, with metabolites primarily excreted in the urine. | [3] |

Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic data presented above were derived from clinical studies employing robust and validated methodologies. A general overview of the experimental protocols is provided below.

Study Design: Pharmacokinetic parameters for the individual components of this compound have been determined in healthy volunteers and patient populations using single-dose, two-treatment, two-period crossover in vivo studies. For drugs with long elimination half-lives like reserpine, a parallel study design is sometimes considered.

Subject Population: Studies typically involve healthy male and non-pregnant, non-lactating female subjects. For specific investigations, patients with conditions such as renal failure have been included to assess the impact on drug disposition.

Drug Administration and Sampling: Following oral administration of a single dose of the drug, serial blood samples are collected at predefined time points. Urine samples are also collected over specified intervals to determine the extent of renal excretion.

Analytical Methods: The concentrations of the parent drug and its metabolites in plasma and urine are quantified using highly sensitive and specific analytical techniques. These methods include:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of drugs like clopamide.

-

Radioimmunoassay (RIA): A sensitive method that has been used for the determination of dihydroergocristine plasma levels.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method used for the simultaneous determination of parent drugs and their metabolites, such as for dihydroergocristine and its 8'-hydroxy metabolite, and for the quantification of reserpine.[8]

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using compartmental and non-compartmental pharmacokinetic models to determine key parameters such as absorption rate, peak plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Pharmacodynamics: Unraveling the Mechanisms of Action

The synergistic antihypertensive effect of this compound is a direct consequence of the distinct and complementary pharmacodynamic actions of its three components.

Clopamide: Diuresis through Sodium-Chloride Symporter Inhibition

Clopamide is a thiazide-like diuretic that exerts its effect on the distal convoluted tubule (DCT) of the nephron.[9] It competitively inhibits the sodium-chloride (Na+/Cl-) symporter on the luminal membrane of the DCT epithelial cells.[9] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in blood volume and, consequently, blood pressure.[9]

Dihydroergocristine: A Multi-Receptor Approach to Vasodilation

Dihydroergocristine is a semi-synthetic ergot alkaloid with a complex pharmacological profile. Its antihypertensive effect is primarily attributed to its interaction with several receptor systems, leading to vasodilation.[5][10] It exhibits a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and a noncompetitive antagonistic effect on serotonin (B10506) receptors.[5][10] In the periphery, it acts as a competitive alpha-1 adrenoceptor blocker and an alpha-2 adrenoceptor agonist.[11] The blockade of alpha-1 adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction, while the agonistic activity at presynaptic alpha-2 adrenergic receptors in the central nervous system is thought to reduce sympathetic outflow, further contributing to its blood pressure-lowering effect.

Reserpine: Depletion of Monoamine Neurotransmitters

Reserpine is an indole (B1671886) alkaloid that exerts its antihypertensive and sympatholytic effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles in presynaptic nerve terminals. By inhibiting VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in synaptic vesicles leads to a reduced release of these neurotransmitters upon nerve stimulation. The depletion of norepinephrine (B1679862) at peripheral sympathetic nerve endings results in decreased cardiac output and reduced peripheral vascular resistance, ultimately lowering blood pressure.

Conclusion

The combination of Clopamide, Dihydroergocristine, and Reserpine in this compound provides a multifaceted and effective approach to the management of hypertension. The distinct pharmacokinetic profiles of each component ensure a sustained therapeutic effect, while their complementary pharmacodynamic mechanisms of action — diuresis, vasodilation, and sympatholysis — result in a synergistic reduction in blood pressure. This in-depth understanding of the pharmacokinetic and pharmacodynamic properties of this compound's components is crucial for optimizing its therapeutic use and for the future development of combination antihypertensive therapies.

References

- 1. pillintrip.com [pillintrip.com]

- 2. medicarcp.com [medicarcp.com]

- 3. medicarcp.com [medicarcp.com]

- 4. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reserpine (PIM 467) [inchem.org]

- 7. [The pharmacokinetics of dihydroergocristine in free-will subjects after oral administration of three formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Clopamide? [synapse.patsnap.com]

- 10. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Overview of the Clinical Use of Brinerdine in the Management of Hypertension

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the clinical application of Brinerdine, a combination antihypertensive agent. The document details its mechanism of action, summarizes key clinical findings, and outlines the experimental protocols from notable studies, offering valuable insights for researchers and professionals in the field of drug development.

Historical Perspective and Clinical Evolution

This compound, a fixed-dose combination of Clopamide, Dihydroergocristine, and Reserpine (B192253), emerged as a therapeutic option for hypertension in the mid to late 20th century.[1][2] The rationale behind this combination was to achieve a synergistic antihypertensive effect by targeting multiple physiological pathways involved in blood pressure regulation, thereby potentially reducing the required dosage of each component and minimizing side effects.[2][3]

Early clinical investigations in the 1970s sought to establish the efficacy and safety profile of this combination therapy. A notable double-blind, placebo-controlled study conducted in 1972 on 40 patients with mild to moderate hypertension demonstrated a statistically significant reduction in blood pressure in the this compound group compared to placebo. This study highlighted the gradual and sustained antihypertensive effect of the combination.

Further clinical experience was documented in a 1973 study focusing on Ghanaian hypertensive patients.[4] This research provided insights into the drug's performance in different patient populations. Later, in 1990, a comparative clinical trial in Zimbabwe evaluated this compound against a combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439).[5] The findings suggested that this compound had a comparable antihypertensive effect but was better tolerated, with fewer withdrawals due to adverse effects.[5]

The use of this compound has declined in contemporary clinical practice with the advent of newer classes of antihypertensive agents with more favorable side-effect profiles, particularly concerning the reserpine component. However, the historical data from its clinical use provides a valuable case study in the development and evaluation of combination therapies for hypertension.

Mechanism of Action: A Synergistic Approach

This compound's antihypertensive effect stems from the distinct yet complementary actions of its three active ingredients: Clopamide, Dihydroergocristine, and Reserpine.[1]

-

Clopamide: A thiazide-like diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to increased excretion of water and salt, resulting in a reduction in blood volume and cardiac output.[1]

-

Dihydroergocristine: A hydrogenated ergot alkaloid that exhibits alpha-adrenoceptor blocking activity.[1][6] This action leads to peripheral vasodilation, reducing peripheral vascular resistance. It is also suggested to have a central mechanism of action that contributes to the lowering of arterial tone.[2][6]

-

Reserpine: A Rauwolfia alkaloid that depletes catecholamine (norepinephrine, dopamine, and serotonin) stores in central and peripheral sympathetic nerve endings.[1][7] It irreversibly blocks the vesicular monoamine transporter (VMAT), preventing the storage of these neurotransmitters and leading to their degradation.[7] This results in decreased sympathetic tone, leading to a reduction in heart rate, cardiac contractility, and peripheral vascular resistance.[1]

The combination of these three agents provides a multi-pronged attack on the pathophysiological mechanisms of hypertension.

References

- 1. gomed.ng [gomed.ng]

- 2. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 5. Clinical experience with dihydroergocristine-reserpine-clopamide combination (brinerdin) in Ghanaian hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The antihypertensive combination DCR (dihydroergocristine, clopamide, reserpine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of Brinerdine's Active Ingredients: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. Brinerdine is a combination pharmaceutical product, and its use and formulations may vary by region.

Introduction

This compound is a combination antihypertensive medication designed to manage high blood pressure through the synergistic action of multiple active pharmaceutical ingredients. Two primary formulations have been identified: one containing Clopamide, Dihydroergocristine (B93913), and Reserpine, and another substituting Dihydralazine for Dihydroergocristine. This technical guide provides a detailed examination of the known cellular and molecular targets of these active components, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Active Ingredient: Clopamide

Clopamide is a thiazide-like diuretic that primarily targets the kidneys to reduce blood volume.

Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal molecular target of Clopamide is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.

Mechanism of Action

Clopamide inhibits the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream by blocking the NCC.[2] This leads to an increase in the excretion of these ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.[2] Some evidence also suggests that thiazide-like diuretics may have a direct vasodilatory effect on vascular smooth muscle, further contributing to their antihypertensive action.[2]

Quantitative Data

Experimental Protocols

Sodium Uptake Assay for NCC Inhibition:

A common method to assess the inhibitory activity of compounds on NCC is the sodium uptake assay in a cell line stably expressing the transporter, such as HEK293 cells.

-

Cell Culture: HEK293 cells stably transfected with the human NCC gene are cultured to confluence.

-

Assay Initiation: The cells are washed and incubated in a buffer containing a radioactive isotope of sodium (e.g., ²²Na⁺) and the test compound (Clopamide) at various concentrations.

-

Incubation: The incubation is carried out for a short period to measure the initial rate of sodium uptake.

-

Termination and Measurement: The uptake is stopped by washing the cells with an ice-cold buffer. The intracellular radioactivity is then measured using a scintillation counter.

-

Data Analysis: The inhibition of sodium uptake by the test compound is calculated relative to a control group without the inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the specific sodium uptake, can then be determined.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of Clopamide.

Caption: Experimental workflow for a sodium uptake assay.

Active Ingredient: Dihydroergocristine

Dihydroergocristine is a dihydrogenated ergot alkaloid with a complex pharmacological profile, exhibiting activity at multiple receptor systems.

Molecular Targets

Dihydroergocristine interacts with several classes of receptors, primarily:

-

Alpha-Adrenergic Receptors: It acts as a competitive antagonist at α1-adrenoceptors and a partial agonist at α2-adrenoceptors.[3]

-

Dopamine (B1211576) Receptors: It displays agonist activity at D2 dopamine receptors.

-

Serotonin (B10506) (5-HT) Receptors: It shows a preference for 5-HT1 receptors.[1]

Mechanism of Action

The antihypertensive effect of Dihydroergocristine is attributed to its peripheral vasodilation caused by the blockade of α1-adrenergic receptors on vascular smooth muscle. Its partial agonism at presynaptic α2-adrenoceptors may also contribute by reducing norepinephrine (B1679862) release. The interaction with dopamine and serotonin receptors likely contributes to its broader pharmacological effects.

Quantitative Data

| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| α-Adrenergic Receptors | |||||

| α2-Adrenergic Receptor | [³H]Dihydroergocryptine | Steer | Radioligand Binding | 1.78 ± 0.22 (Kd) | [4] |

| Dopamine Receptors | |||||

| D2 Dopamine Receptor | Dihydroergocristine | Bovine | [³H]Spiperone Displacement | ~100-1000 | [5] |

| D3 Dopamine Receptor | Dihydroergocristine | Bovine | [³H]Dopamine Displacement | >1000 | [5] |

| Serotonin Receptors | |||||

| 5-HT1 Receptor | Dihydroergocryptine | Rat | Radioligand Binding | More selective for 5-HT1 | [1] |

| 5-HT2 Receptor | Dihydroergocryptine | Rat | Radioligand Binding | Less selective for 5-HT2 | [1] |

Note: Dihydroergocryptine is a closely related ergot alkaloid often used in binding studies and provides an indication of the affinity of Dihydroergocristine.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity:

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for adrenergic, dopaminergic, and serotonergic receptors).

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]Prazosin for α1, [³H]Yohimbine for α2, [³H]Spiperone for D2, [³H]5-HT for 5-HT1) and varying concentrations of the unlabeled test compound (Dihydroergocristine).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

Caption: Dihydroergocristine's interactions with multiple receptor systems.

Active Ingredient: Reserpine

Reserpine is an indole (B1671886) alkaloid that acts as a sympatholytic agent by depleting neurotransmitter stores.

Molecular Target: Vesicular Monoamine Transporter 2 (VMAT2)

The primary and well-established molecular target of Reserpine is the Vesicular Monoamine Transporter 2 (VMAT2) , an integral membrane protein responsible for transporting monoamines (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into synaptic vesicles.[4][6]

Mechanism of Action

Reserpine irreversibly binds to and inhibits VMAT2.[4] This blockade prevents the uptake and storage of monoamine neurotransmitters into synaptic vesicles. The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[6] This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmitter release and decreased sympathetic nervous system activity, which lowers blood pressure.[4][6]

Quantitative Data

| Target | Ligand | Assay Type | Ki | Reference |

| VMAT2 | Reserpine | Radioligand Binding | Subnanomolar | [7] |

| VMAT2 | Reserpine | [³H]Dihydrotetrabenazine Competition | 161-173 nM | [8] |

Experimental Protocols

[³H]Reserpine Binding Assay:

This assay directly measures the binding of radiolabeled Reserpine to VMAT2.

-

Vesicle Preparation: Synaptic vesicles are isolated from a tissue rich in VMAT2, such as rat brain striatum.

-

Binding Reaction: The vesicle preparation is incubated with [³H]Reserpine at various concentrations.

-

Separation of Bound and Free Ligand: The reaction is terminated, and bound [³H]Reserpine is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the vesicles is measured.

-

Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the density of binding sites (Bmax).

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of Reserpine.

Caption: Experimental workflow for a [³H]Reserpine binding assay.

Active Ingredient: Dihydralazine

Dihydralazine is a direct-acting vasodilator that relaxes arterial smooth muscle. Its mechanism of action is complex and not fully elucidated but is thought to involve multiple molecular pathways.

Molecular Targets and Mechanisms

Dihydralazine's vasodilatory effect is likely a result of its combined actions on:

-

Calcium Mobilization: It is proposed to inhibit the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells.[9]

-

Nitric Oxide (NO) Signaling: It may stimulate the release of nitric oxide (NO) from endothelial cells, which then activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and relaxation.[9]

-

Potassium Channels: It may open potassium (K⁺) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.

Quantitative Data

Specific binding affinities (Ki) or IC50/EC50 values for the direct interaction of Dihydralazine with these molecular targets are not well-defined in the literature. Its potency is typically characterized by its vasodilatory effect in functional assays. One study reported an EC50 of 3.6 ± 0.3 μM for Dihydralazine-induced relaxation of phenylephrine-constricted mesenteric arteries from pregnant rats.[10]

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Activity:

This technique can be used to study the effects of Dihydralazine on potassium and calcium channels in isolated vascular smooth muscle cells.

-

Cell Isolation: Single vascular smooth muscle cells are isolated from arterial tissue.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the control of the membrane potential and the recording of ion channel currents.

-

Drug Application: Dihydralazine is applied to the cell at various concentrations.

-

Data Acquisition: Changes in potassium or calcium channel currents in response to the drug are recorded.

-

Analysis: The effect of Dihydralazine on channel opening probability and current amplitude is analyzed to determine its mechanism of action and potency.

Signaling Pathway

Caption: The multifaceted proposed mechanisms of Dihydralazine's vasodilatory action.

Conclusion

The active ingredients of this compound exert their antihypertensive effects through distinct and complementary cellular and molecular mechanisms. Clopamide targets the renal sodium-chloride cotransporter to induce diuresis. Dihydroergocristine interacts with a range of adrenergic, dopaminergic, and serotonergic receptors to produce vasodilation. Reserpine depletes monoamine neurotransmitter stores by irreversibly inhibiting VMAT2. Dihydralazine, in an alternative formulation, acts as a direct vasodilator through multiple proposed pathways. A thorough understanding of these molecular targets and their downstream signaling pathways is crucial for the rational design and development of novel antihypertensive therapies. Further research is warranted to fully elucidate the quantitative pharmacology and intricate interplay of these active components.

References

- 1. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Agonist versus antagonist binding to alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Brinerdine's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted impact of Brinerdine, a combination antihypertensive medication, on the renin-angiotensin-aldosterone system (RAAS). This compound is typically composed of three active ingredients: clopamide (B1669225), a thiazide-like diuretic; reserpine (B192253), a sympatholytic agent; and dihydroergocristine (B93913), an alpha-adrenoceptor antagonist. This document elucidates the distinct and synergistic mechanisms by which each component modulates the RAAS, a critical pathway in blood pressure regulation and fluid and electrolyte balance. This guide also presents available, albeit limited, quantitative data on the effects of these drug classes on RAAS components, outlines detailed experimental protocols for the measurement of key RAAS hormones, and provides visual representations of the relevant physiological and experimental pathways.

Introduction

The renin-angiotensin-aldosterone system is a hormonal cascade that plays a pivotal role in the pathophysiology of hypertension. Pharmacological modulation of the RAAS is a cornerstone of antihypertensive therapy. This compound, a combination drug, offers a multi-pronged therapeutic approach. Understanding its intricate interactions with the RAAS is crucial for optimizing its clinical application and for the development of novel antihypertensive strategies. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the known and inferred effects of this compound's components on renin, angiotensin II, and aldosterone (B195564).

Mechanisms of Action of this compound's Components

This compound's antihypertensive effect is the result of the synergistic actions of its three components, each influencing the RAAS through different pathways.

-

Clopamide: As a thiazide-like diuretic, clopamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This reduction in plasma volume is a primary mechanism of its antihypertensive effect. The resulting hypovolemia and decreased sodium delivery to the macula densa stimulate the release of renin from the juxtaglomerular cells of the kidney, thereby activating the RAAS.

-

Reserpine: Reserpine is an adrenergic-depleting agent that irreversibly blocks the vesicular monoamine transporter (VMAT). This action depletes catecholamines (norepinephrine, dopamine, and serotonin) from central and peripheral sympathetic nerve endings. Since the sympathetic nervous system stimulates renin secretion via β1-adrenergic receptors on the juxtaglomerular cells, reserpine's sympatholytic action is expected to decrease renin release. This effect may counteract the renin-stimulating effect of clopamide.

-

Dihydroergocristine: Dihydroergocristine is an ergot alkaloid that acts as an antagonist at α-adrenergic receptors. This leads to vasodilation of peripheral blood vessels, reducing total peripheral resistance and contributing to the overall blood pressure-lowering effect. There is currently limited direct evidence detailing the specific impact of dihydroergocristine on the RAAS.

Quantitative Impact on the Renin-Angiotensin-Aldosterone System

Direct quantitative data from clinical trials specifically measuring the impact of this compound or its individual components on the plasma levels of renin, angiotensin II, and aldosterone are scarce in publicly available literature. The following tables summarize the expected effects based on the pharmacological class of each component and include proxy data from studies on similar drugs.

Table 1: Expected Effects of this compound's Components on RAAS Hormones

| Component | Drug Class | Expected Effect on Renin | Expected Effect on Angiotensin II | Expected Effect on Aldosterone |

| Clopamide | Thiazide-like Diuretic | Increase | Increase | Increase |

| Reserpine | Sympatholytic | Decrease | Decrease | Decrease |

Note: The net effect of the this compound combination on RAAS components will depend on the relative potencies and dosages of clopamide and reserpine.

Table 2: Quantitative Data on the Effect of a Thiazide-like Diuretic (Indapamide) on RAAS Components

| Parameter | Baseline (Placebo) | After Indapamide (2.5 mg/day) |

| Plasma Renin Activity | Not specified | Increased |

| Plasma Aldosterone Concentration | Not specified | Increased |

Source: Adapted from a study on indapamide, a drug with a similar mechanism to clopamide.[1] The exact quantitative values were not provided in the abstract.

Table 3: Data from an Animal Study on a Combination Therapy Including Reserpine

| Treatment Group | Plasma Renin Activity | Plasma Angiotensin II |

| Triple-drug therapy (hydralazine, reserpine, and hydrochlorothiazide) | Not markedly affected | Not markedly affected |

Source: A study in double transgenic rats.[2] These findings in an animal model with a different combination of drugs may not be directly extrapolated to humans using this compound.

Experimental Protocols for Measuring RAAS Components

Accurate quantification of renin, angiotensin II, and aldosterone is essential for research into the effects of drugs like this compound. The following are detailed methodologies for key assays.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Principle: This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by a competitive radioimmunoassay.

Methodology:

-

Blood Collection and Plasma Preparation:

-

Collect whole blood in a pre-chilled tube containing EDTA as an anticoagulant.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma frozen at -20°C or below until the assay is performed.

-

-

Angiotensin I Generation:

-

Thaw the plasma sample on ice.

-

Divide the plasma into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.

-

Keep the second aliquot at 4°C during the incubation period to serve as a baseline (non-generation) control.

-

Stop the enzymatic reaction in the 37°C sample by placing it on ice.

-

-

Radioimmunoassay for Angiotensin I:

-

Prepare a standard curve using known concentrations of angiotensin I.

-

In assay tubes, add the plasma samples (both 37°C and 4°C), standards, and quality controls.

-

Add a specific antibody against angiotensin I to all tubes.

-

Add a known amount of radiolabeled (e.g., ¹²⁵I) angiotensin I to all tubes.

-

Incubate the tubes to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

-

Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using a second antibody or charcoal dextran).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Calculation:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.

-

Determine the concentration of angiotensin I in the plasma samples from the standard curve.

-

Calculate the PRA by subtracting the angiotensin I concentration of the 4°C sample from the 37°C sample and expressing the result as ng of angiotensin I generated per mL of plasma per hour of incubation (ng/mL/hr).

-

Measurement of Plasma Angiotensin II by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method provides a highly specific and sensitive quantification of angiotensin II in plasma. It involves solid-phase extraction to isolate the peptide, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Methodology:

-

Sample Preparation:

-

Collect blood in a tube containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.

-

Centrifuge to obtain plasma.

-

To a known volume of plasma, add a stable isotope-labeled internal standard of angiotensin II.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the angiotensin II.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate angiotensin II from other plasma components on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

The eluent from the LC is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native angiotensin II and the internal standard.

-

-

Quantification:

-

Create a calibration curve by analyzing standards of known angiotensin II concentrations.

-

Calculate the concentration of angiotensin II in the plasma samples by comparing the peak area ratio of the native angiotensin II to the internal standard with the calibration curve.

-

Measurement of Plasma Aldosterone by Radioimmunoassay (RIA)

Principle: This assay quantifies the concentration of aldosterone in plasma using a competitive binding radioimmunoassay.

Methodology:

-

Sample Preparation:

-

Collect blood into a tube containing EDTA or heparin.

-

Separate the plasma by centrifugation.

-

Extract aldosterone from the plasma using an organic solvent (e.g., dichloromethane).

-

Purify the extract using column chromatography (e.g., Sephadex LH-20) to remove cross-reacting steroids.

-

-

Radioimmunoassay:

-

Prepare a standard curve with known amounts of aldosterone.

-

In assay tubes, add the purified plasma extracts, standards, and quality controls.

-

Add a specific anti-aldosterone antibody.

-

Add a known amount of radiolabeled (e.g., ³H or ¹²⁵I) aldosterone.

-

Incubate to allow for competitive binding.

-

Separate the bound and free aldosterone.

-

Measure the radioactivity of the bound fraction.

-

-

Calculation:

-

Construct a standard curve and determine the aldosterone concentration in the samples as described for the PRA assay.

-

Visualizations

Signaling Pathways

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

This compound's Proposed Mechanism of Impact

Caption: Proposed mechanisms of this compound's components on the RAAS.

Experimental Workflow for RAAS Analysis

Caption: General experimental workflow for assessing this compound's impact on RAAS.

Conclusion

This compound exerts a complex and potentially counter-regulatory influence on the renin-angiotensin-aldosterone system. The diuretic action of clopamide is expected to stimulate the RAAS, while the sympatholytic effect of reserpine is likely to inhibit it. The net impact of this compound on the circulating levels of renin, angiotensin II, and aldosterone will be determined by the interplay of these opposing mechanisms. Dihydroergocristine's primary contribution is through vasodilation, with its direct effects on the RAAS remaining to be fully elucidated. Further clinical research with direct and quantitative measurement of RAAS components in patients treated with this compound is warranted to fully characterize its endocrine-pharmacological profile. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

An In-depth Technical Guide on the Long-Term Physiological Effects of Brinerdine Administration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brinerdine is a combination antihypertensive medication composed of three active pharmaceutical ingredients: Clopamide (B1669225), a thiazide-like diuretic; Dihydroergocristine, an ergot alkaloid with vasodilatory properties; and Reserpine (B192253), a Rauwolfia alkaloid that acts as a sympatholytic agent.[1] This guide provides a comprehensive overview of the long-term physiological effects of this compound administration, drawing from available clinical data and the established pharmacology of its components. The synergistic action of these three compounds targets multiple mechanisms of blood pressure regulation, including renal volume control, peripheral vascular resistance, and sympathetic nervous system activity. This document details the pharmacokinetics, pharmacodynamics, long-term efficacy, and safety profile of this compound, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Pharmacological Profile